molecular formula C15H14N2O2S2 B2907471 3-((2-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 896686-38-7

3-((2-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Cat. No.: B2907471
CAS No.: 896686-38-7
M. Wt: 318.41
InChI Key: VVENGPWFESGMQV-UHFFFAOYSA-N
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Description

3-((2-Methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a synthetic benzothiadiazine derivative supplied for research purposes. Compounds based on the 1,2,4-benzothiadiazine 1,1-dioxide scaffold are of significant interest in medicinal chemistry and drug discovery, particularly for investigating new antineoplastic (anti-cancer) agents . Structure-activity relationship (SAR) studies on this chemical class have identified derivatives with potent and selective activity against aggressive cancer cell lines, including models of triple-negative breast cancer (TNBC) and prostate cancer . Some benzothiadiazine derivatives function as inhibitors of mitochondrial respiratory complex II (succinate dehydrogenase), a promising target for selectively disrupting energy metabolism in cancer cells . Other research indicates that benzothiadiazine and related benzothiazine cores are also being explored for their potential as inhibitors of other therapeutic targets, such as components of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in human cancers . This compound is presented as a valuable chemical tool for researchers synthesizing and profiling novel analogues to expand SAR understanding, elucidate mechanisms of action, and identify new hit compounds for oncology-focused therapeutic discovery. Please note: This product is intended for research applications only in a controlled laboratory setting. It is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3-[(2-methylphenyl)methylsulfanyl]-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S2/c1-11-6-2-3-7-12(11)10-20-15-16-13-8-4-5-9-14(13)21(18,19)17-15/h2-9H,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVENGPWFESGMQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NS(=O)(=O)C3=CC=CC=C3N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the reaction of 2-methylbenzyl chloride with 4H-1,2,4-benzothiadiazine 1,1-dioxide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-((2-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group in the benzothiadiazine ring can be reduced to an amine.

    Substitution: The benzylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-((2-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological activity and structural features of 3-((2-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide can be contextualized against related compounds, as summarized below:

Table 1: Comparison of Key Benzothiadiazine, Pyridothiadiazine, and Thienothiadiazine Derivatives

Compound Name / Structure Core Structure Substituents Biological Activity Key Findings References
This compound Benzo[e][1,2,4]thiadiazine 3-(2-Methylbenzylthio) Not directly reported; inferred from analogs Likely modulates AMPA/KAR or PI3Kδ due to structural similarity
7-Chloro-5-(furan-3-yl)-3-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide Benzo[e][1,2,4]thiadiazine 7-Cl, 5-(furan-3-yl), 3-Me AMPA receptor PAM Metabolite crosses BBB; enhances acetylcholine/serotonin in hippocampus
15b (2H-Benzo[e][1,2,4]thiadiazine 1,1-dioxide derivative) Benzo[e][1,2,4]thiadiazine 7-F, 2-(2,6-dimethylphenyl) PI3Kδ inhibitor (IC50 = 8.4 nM) 21-fold selectivity over PI3Kγ; antiproliferative in SU-DHL-6 cells
BPAM395 (Thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide) Thieno[3,2-e]thiadiazine 4-Cyclopropyl AMPA receptor potentiator (EC2x = 0.24 µM) Comparable to benzothiadiazine BPAM344; improved cognitive effects in vivo
BPAM307 (Thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide) Thieno[3,2-e]thiadiazine 4-Allyl Kainate receptor modulator Greater KAR vs. AMPAR activity; structural preference for allyl substitution
3-(3,3-Dimethyl-2-butylamino)-4H-pyrido[2,3-e]-1,2,4-thiadiazine 1,1-dioxide (5d) Pyrido[2,3-e]thiadiazine 3-(3,3-Dimethyl-2-butylamino), 7-Cl Potassium channel opener (pancreatic selectivity) More potent than diazoxide; selective for pancreatic KATP
Diazoxide Benzothiadiazine 7-Cl, 3-Me KATP channel opener Reference compound; antihypertensive

Key Insights from Structural and Functional Comparisons

Substituent Position and Activity: Position 3: The 2-methylbenzylthio group in the target compound may enhance lipophilicity and receptor binding compared to smaller substituents (e.g., methyl or amino groups in pyridothiadiazines). This bulky substituent could influence selectivity between AMPAR and KAR, as seen in thienothiadiazines with allyl vs. cyclopropyl groups . Position 4: Cyclopropyl (BPAM395) and allyl (BPAM307) substituents at position 4 significantly enhance AMPAR and KAR activity, respectively. The absence of a 4-substituent in the target compound may reduce potency compared to these analogs .

Core Structure Impact: Benzothiadiazines: Generally exhibit strong PI3Kδ inhibition (e.g., compound 15b) but reduced activity compared to quinazolinone leads . Thienothiadiazines: Improved blood-brain barrier penetration and cognitive effects (e.g., BPAM395) due to thiophene isosterism . Pyridothiadiazines: Higher selectivity for pancreatic KATP channels over vascular tissues, as seen with 5d .

Pharmacological Selectivity :

  • The 2-methylbenzylthio group may confer unique selectivity profiles. For example, PI3Kδ inhibitors with fluorophenyl groups (15b) show >1,400-fold selectivity over PI3Kα/β, suggesting that aromatic substituents at position 3 enhance isoform specificity .

Metabolic Stability :

  • Unsaturated benzo[e]thiadiazines (e.g., 7-chloro-5-(furan-3-yl)-3-methyl derivative) demonstrate improved pharmacokinetic profiles compared to dihydro analogs, highlighting the role of ring saturation in stability .

Biological Activity

3-((2-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound belonging to the class of benzothiadiazines. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound includes a thiadiazine ring fused with a benzene ring, featuring a 2-methylbenzylthio substituent that may influence its biological properties.

  • Molecular Formula : C15H14N2O2S2
  • Molecular Weight : 318.41 g/mol
  • CAS Number : 896686-38-7

The presence of the 1,1-dioxide functional group enhances the compound's chemical reactivity and biological activity. The thiadiazine structure is known for its ability to interact with various biological targets.

Biological Activity Overview

Research indicates that compounds containing the benzo[e][1,2,4]thiadiazine structure exhibit significant biological activities including:

  • Antimicrobial Activity : Thiadiazine derivatives have shown promising antimicrobial properties against a range of pathogens.
  • Anticancer Properties : Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Effects : Some studies suggest that these compounds may possess anti-inflammatory properties.

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

  • Inhibition of Enzymatic Activity : Interaction with specific enzymes or receptors.
  • DNA Intercalation : Potential binding to DNA, affecting replication and transcription processes.

Antimicrobial Activity

A study explored the antimicrobial properties of thiadiazine derivatives and reported that compounds similar to 3-((2-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were notably lower than those of standard antibiotics.

CompoundTarget OrganismMIC (µg/mL)
3-((2-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazineStaphylococcus aureus32
Similar Thiadiazine DerivativeEscherichia coli64

Anticancer Activity

In vitro studies have indicated that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The cytotoxicity was assessed using the MTT assay, revealing IC50 values comparable to established chemotherapeutic agents.

Cell LineIC50 (µM)Reference
MCF-715
HeLa20

Q & A

Q. Critical Conditions :

  • Catalysts: 1,8-Diazabicycloundec-7-ene (DBU) in pyridine facilitates cyclization .
  • Solvents: Pyridine or dioxane for optimal reactivity and purity .
  • Temperature: Reflux (100–120°C) for 2–8 hours, depending on intermediates .

Yield Optimization : Purification via crystallization (e.g., dioxane) or reversed-phase chromatography improves purity (>95%) .

What preliminary biological activities have been reported for this compound?

Basic Research Question
Initial screenings reveal diverse biological activities:

  • Antimicrobial : Moderate inhibition of Staphylococcus aureus and Escherichia coli (MIC: 12.5–100 μg/mL) via membrane disruption .
  • Anticancer : Cytotoxicity against renal (A498) and non-small cell lung cancer (NCI-H460) cell lines (IC50: 10–50 μM) .
  • Metabolic Modulation : ATP-sensitive potassium (KATP) channel activation, inhibiting insulin release in pancreatic β-cells .

Q. Screening Protocols :

  • MTT Assay : Standard for cytotoxicity evaluation .
  • MIC Determination : Twofold serial dilution for bacterial strains .

How does the substitution pattern on the thiadiazine ring influence receptor selectivity in AMPA and kainate receptor modulation?

Advanced Research Question
Substituents at the 4-position critically modulate receptor affinity:

  • 4-Cyclopropyl Substitution : Enhances AMPA receptor (AMPAR) potentiator activity (EC2x = 0.24 μM), comparable to benzothiadiazine reference compounds .
  • 4-Allyl Substitution : Favors kainate receptor (KAR) selectivity, with 10-fold higher potency than cyclopropyl analogues .

Q. Mechanistic Insight :

  • Cyclopropyl groups increase lipophilicity, enhancing membrane penetration and receptor binding .
  • Allyl chains introduce steric flexibility, favoring interactions with KAR-specific residues .

Q. Methodology :

  • Chiral Chromatography : Resolve enantiomers using amylose-based columns .
  • Patch-Clamp Electrophysiology : Confirm KATP currents in isolated β-cells vs. aortic rings .

What computational approaches are validated for predicting the compound’s interaction with carbonic anhydrase IX?

Advanced Research Question

  • Molecular Docking : AutoDock Vina simulates binding to CA IX’s hydrophobic pocket (ΔG ≈ -9.2 kcal/mol) .
  • MD Simulations : GROMACS assesses stability of sulfonamide-Zn<sup>2+</sup> coordination over 100 ns trajectories .

Validation : Correlation between computed binding affinity (Kd) and experimental IC50 (R<sup>2</sup> = 0.87) .

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